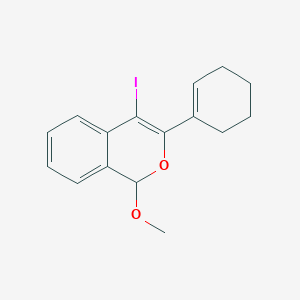![molecular formula C10H18O2Si B12570593 {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane CAS No. 502161-56-0](/img/structure/B12570593.png)
{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a unique combination of a pyran ring and a vinyl ether moiety attached to a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 3,4-dihydro-2H-pyran with a vinyl ether in the presence of a trimethylsilylating agent. Common reagents include trimethylsilyl chloride and a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the vinyl ether moiety to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
Industry
In material science, this compound can be used in the production of silicon-based polymers and resins. Its ability to form stable bonds with other silicon-containing compounds makes it useful in the development of advanced materials.
作用機序
The mechanism by which {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the formation of new bonds. The pyran ring and vinyl ether moiety can participate in various chemical transformations, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
Trimethylsilyl ethers: Compounds like trimethylsilyl chloride and trimethylsilyl ether share the trimethylsilyl group but lack the pyran and vinyl ether moieties.
Vinyl ethers: Compounds such as ethyl vinyl ether contain the vinyl ether group but do not have the silyl group or pyran ring.
Pyran derivatives: Compounds like 3,4-dihydro-2H-pyran share the pyran ring but lack the vinyl ether and silyl groups.
Uniqueness
The uniqueness of {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane lies in its combination of a pyran ring, a vinyl ether moiety, and a trimethylsilyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
特性
CAS番号 |
502161-56-0 |
|---|---|
分子式 |
C10H18O2Si |
分子量 |
198.33 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-pyran-6-yl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C10H18O2Si/c1-9(12-13(2,3)4)10-7-5-6-8-11-10/h7H,1,5-6,8H2,2-4H3 |
InChIキー |
KZUKVQZKAISLST-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(=C)C1=CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
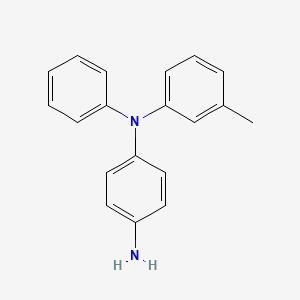
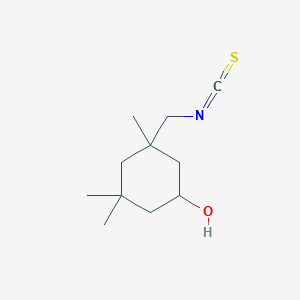
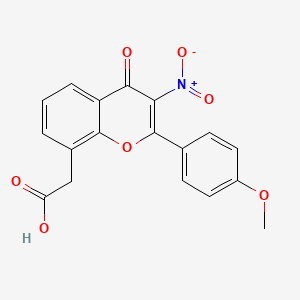
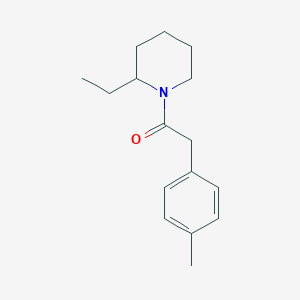
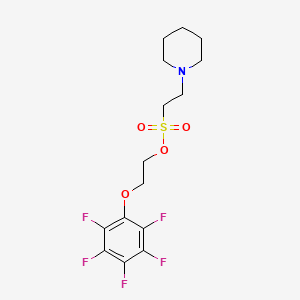
![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
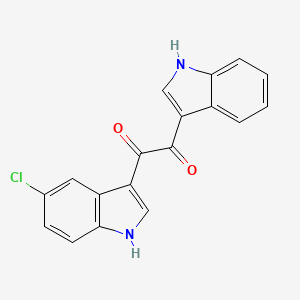
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
